4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine
Overview
Description
“4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine” is a chemical compound with the molecular formula C10H10BrF2NO3S and a molecular weight of 342.16 . It is used in scientific research with diverse applications ranging from drug synthesis to material science.
Molecular Structure Analysis
The molecular structure of “this compound” consists of a morpholine ring attached to a sulfonyl group, which is further connected to a phenyl ring. The phenyl ring is substituted with bromo and difluoro groups .Scientific Research Applications
Chemical and Pharmacological Interest of Morpholine Derivatives
Morpholine derivatives, including compounds like 4-(2-Bromo-4,6-difluorophenylsulfonyl)morpholine, have garnered interest for their diverse pharmacological activities. These compounds are part of a broader class of six-membered aromatic organic heterocycles containing nitrogen and oxygen atoms, which have shown a broad spectrum of pharmacological profiles. Research indicates that these derivatives play a significant role in chemical design for developing new pharmacologically active compounds, highlighting their importance in drug development and other scientific applications (Asif & Imran, 2019).
Analytical Methods and Antioxidant Activity
While not directly related to this compound, understanding the analytical methods used in determining antioxidant activity is crucial for comprehending the broader scope of chemical analysis and application in various fields. These methods, including assays like ORAC, HORAC, TRAP, and TOSC, are essential in evaluating the antioxidant capacity of complex samples, potentially including morpholine derivatives (Munteanu & Apetrei, 2021).
Morpholino Oligos and Gene Function
Morpholino oligos, closely related to morpholine derivatives, have been tested in various model organisms for their ability to inhibit gene function. This review underlines the method's successes and limitations, offering a glimpse into the genetic research potential of morpholine-related compounds (Heasman, 2002).
Synthetic Applications and Pharmaceutical Potential
The synthesis and pharmaceutical applications of morpholine derivatives, including those similar to this compound, demonstrate their broad spectrum of pharmaceutical uses. Recent scientific efforts have led to the development of various methods for synthesizing these derivatives, underscoring their potential in creating novel pharmacophoric activities (Mohammed et al., 2015).
Properties
IUPAC Name |
4-(2-bromo-4,6-difluorophenyl)sulfonylmorpholine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10BrF2NO3S/c11-8-5-7(12)6-9(13)10(8)18(15,16)14-1-3-17-4-2-14/h5-6H,1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RJBYPPCUMRRWNO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1S(=O)(=O)C2=C(C=C(C=C2Br)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H10BrF2NO3S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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